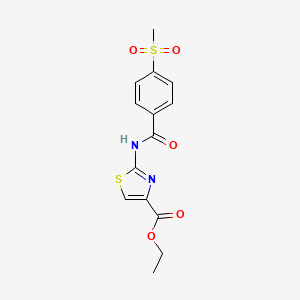

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate

Description

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate is a thiazole-based small molecule characterized by a 4-(methylsulfonyl)benzamido group at position 2 and an ethyl carboxylate ester at position 4 of the thiazole ring.

Properties

IUPAC Name |

ethyl 2-[(4-methylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-3-21-13(18)11-8-22-14(15-11)16-12(17)9-4-6-10(7-5-9)23(2,19)20/h4-8H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNROFVZBZPNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the thiazole derivative and 4-(methylsulfonyl)benzoic acid.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamido group can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the 2-position.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfone, amine, and substituted thiazole derivatives .

Scientific Research Applications

Biological Properties

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate exhibits several promising biological activities:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary research suggests that this compound may interact with specific biological targets involved in cancer cell metabolism, potentially leading to anticancer effects.

- Anti-inflammatory Effects : The compound's mechanism of action may include modulation of inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antimicrobial Evaluation : A study published in Chemistry & Biology Interface reported the synthesis and antimicrobial evaluation of various thiazole derivatives, including this compound. The results indicated significant antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger, with some derivatives showing particularly potent effects .

- Medicinal Chemistry Applications : Research highlighted the compound's potential as a building block for synthesizing other therapeutic agents targeting bacterial and fungal infections. Its unique structural features allow it to interact with various biological targets effectively.

- Spectroscopic Analysis : Data from spectroscopic analyses (NMR, IR, MS) have provided insights into the compound's structure and purity, confirming its identity and supporting further research into its biological applications.

Data Table: Biological Activities

| Activity Type | Target Organisms/Conditions | Observations |

|---|---|---|

| Antimicrobial | Bacillus subtilis | Significant inhibition observed |

| Aspergillus niger | Moderate to high activity noted | |

| Anticancer | Various cancer cell lines | Inhibition of cell proliferation |

| Anti-inflammatory | In vitro models | Modulation of inflammatory markers |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- The Boc-protected amino group in introduces steric bulk and hydrophobicity, which may reduce solubility in aqueous media but improve stability during synthetic steps.

Biological Activity

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole derivative class, which exhibits a variety of biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an ethyl ester group and a benzamido group, which is further substituted with a methylsulfonyl group. The presence of these functional groups contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can inhibit specific enzymes involved in bacterial metabolism, leading to antibacterial effects.

- Anti-inflammatory Activity : It may modulate inflammatory pathways by interacting with proteins involved in inflammation.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

Similar to its antibacterial properties, this compound has also shown antifungal activity. It inhibits the growth of several fungal strains, suggesting its potential use in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7), colon cancer (HT29), and leukemia (Jurkat) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with other thiazole derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate | Similar structure without methylsulfonyl group | Anticancer | 1.61 |

| Ethyl 2-(4-nitrobenzamido)thiazole-4-carboxylate | Nitro group substitution | Antibacterial | 0.5 |

| Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate | Methyl group substitution | Antifungal | 0.8 |

The presence of the methylsulfonyl group in this compound appears to enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

- Anticancer Study : A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many established anticancer drugs like doxorubicin .

- Antibacterial Efficacy : In a comparative study against common bacterial pathogens, this compound showed superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in antibiotic resistance scenarios .

- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to target proteins involved in cancer and inflammation pathways, providing insights into its mechanism of action .

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves:

- Cyclization : Reacting a thiazole precursor (e.g., ethyl 2-aminothiazole-4-carboxylate) with 4-(methylsulfonyl)benzoyl chloride under anhydrous conditions.

- Solvent selection : Use polar aprotic solvents like DMF or DCM to enhance reactivity .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions, followed by room-temperature stirring for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict moisture exclusion and stoichiometric precision .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR spectroscopy : and NMR confirm the thiazole core, methylsulfonyl group (δ ~3.0 ppm for ), and ester carbonyl (δ ~165–170 ppm for ) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 395.05) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary biological targets of thiazole derivatives like this compound?

Thiazole derivatives often target:

- Enzymes : Cyclooxygenase-2 (COX-2) and kinases due to sulfonamide and electron-deficient thiazole motifs .

- DNA : Intercalation via planar aromatic systems, inducing double-strand breaks .

- Receptors : G-protein-coupled receptors (GPCRs) modulated by the methylsulfonyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous peaks (e.g., distinguishing thiazole C4 vs. ester carbonyl) .

- Isotopic labeling : Synthesize -labeled analogs to confirm nitrogen connectivity in the thiazole ring .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (GIAO method) .

Q. What strategies are recommended for optimizing the compound’s bioactivity through structural modifications?

- Sulfonamide substitution : Replace the methylsulfonyl group with bulkier substituents (e.g., trifluoromethyl) to enhance target binding .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility and interaction with polar active sites .

- Heterocycle fusion : Introduce pyridine or imidazole rings to the thiazole core for multi-target engagement .

Q. How does crystallographic analysis using SHELX software aid in determining the compound’s structure?

- Refinement : SHELXL refines X-ray diffraction data by minimizing residuals (R-factor < 0.05) and modeling disorder in the methylsulfonyl group .

- Twinned data handling : SHELXE resolves pseudo-merohedral twinning common in thiazole derivatives .

- Hydrogen bonding networks : SHELXL visualizes interactions (e.g., N–H⋯O=S) critical for crystal packing .

Q. How can in silico studies predict the compound’s interactions with biological targets?

- Docking simulations (AutoDock Vina) : Screen against COX-2 (PDB: 5KIR) to identify binding poses with ∆G < -8 kcal/mol .

- Molecular dynamics (GROMACS) : Simulate 100-ns trajectories to assess stability of the sulfonamide–Arg120 salt bridge .

- ADMET prediction (SwissADME) : Evaluate bioavailability (TPSA < 90 Ų) and CYP450 inhibition risks .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Prepare derivatives with variations at the benzamido (e.g., nitro, amino) and thiazole (e.g., bromo, methyl) positions .

- Bioassay panels : Test against cancer cell lines (e.g., MCF-7, IC50 determination) and microbial strains (e.g., S. aureus, MIC assay) .

- Data clustering : Use PCA to correlate substituent electronegativity with activity trends .

Q. What methodologies address low solubility in pharmacological assays?

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate esters hydrolyzed in vivo to the active carboxylic acid .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for decomposition products (e.g., ester hydrolysis) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .

- Light exposure testing : Use ICH Q1B guidelines to assess photodegradation in UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.